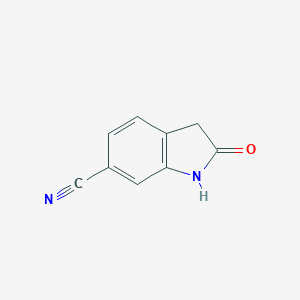

6-Cyanooxindole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVUETYYXRFYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378396 | |

| Record name | 6-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199327-63-4 | |

| Record name | 6-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxindole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Cyanoindole physical and chemical properties

An In-depth Technical Guide to 6-Cyanoindole: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 6-cyanoindole (CAS No. 15861-36-6). It is intended to be a valuable resource for professionals in research, development, and drug discovery, offering consolidated data, experimental methodologies, and an exploration of its chemical reactivity. 6-Cyanoindole is a versatile heterocyclic building block, and its strategic importance in the synthesis of biologically active molecules and functional materials is well-established.

Core Physical and Chemical Properties

6-Cyanoindole is an aromatic heterocyclic organic compound, appearing as a white to off-white, yellowish, or brown crystalline solid at room temperature.[1][2][3][4] Its structure consists of a fused benzene and pyrrole ring system with a nitrile (-C≡N) substituent at the 6-position. This electron-withdrawing cyano group significantly influences the molecule's electronic landscape and reactivity.[5]

Physical Properties

The physical characteristics of 6-cyanoindole are summarized in the table below. The compound exhibits limited solubility in water but is soluble in various organic solvents.[1][3] It is noted to be sensitive to air and light, recommending storage in a cool, dark place under an inert atmosphere.[6]

| Property | Value | Source(s) |

| CAS Number | 15861-36-6 | [1][2] |

| Molecular Formula | C₉H₆N₂ | [2][4] |

| Molecular Weight | 142.16 g/mol | [2][4] |

| Appearance | White to off-white, yellowish, or brown crystalline solid/powder | [1][2][3][4] |

| Melting Point | 127-132 °C | [2][3][6] |

| Boiling Point | 350.0 ± 15.0 °C (Predicted) | [6][7] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [6][7] |

| pKa | 15.17 ± 0.30 (Predicted) | [1][6] |

| Solubility | Sparingly soluble in water.[1][3] Soluble in methanol, dichloromethane, ethanol, acetone, and dimethylformamide.[1][3][6] | [1][3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 6-cyanoindole.[8] The following table summarizes its key spectroscopic features.

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (Proton NMR) | Specific chemical shift data is not readily available in the surveyed literature.[8] However, for related indole derivatives, aromatic protons are expected in the 7-8 ppm range, and pyrrolic protons between 6.5 and 7.5 ppm.[8] | [8] |

| ¹³C NMR (Carbon-13 NMR) | Carbon signals are expected in the aromatic region (100-140 ppm), with the nitrile carbon having a distinct chemical shift.[8] A ¹³C NMR spectrum is available for reference.[9] | [8][9] |

| Infrared (IR) Spectroscopy | A strong and sharp characteristic nitrile (-C≡N) stretching band is observed between 2220-2240 cm⁻¹.[8] The N-H stretch of the indole ring is also a prominent feature.[8] | [8] |

| Mass Spectrometry (MS) | The molecular ion peak is expected at an m/z corresponding to the molecular weight of 142.16 g/mol .[8] | [8] |

Chemical Reactivity and Transformations

The chemical behavior of 6-cyanoindole is largely dictated by the potent electron-withdrawing nature of the cyano group, which deactivates the indole ring towards electrophilic aromatic substitution compared to the parent indole.[5] This deactivation affects the benzene portion more significantly but also influences the pyrrole ring.[5] Despite this, 6-cyanoindole remains a versatile intermediate capable of undergoing a variety of chemical transformations.[10][11]

Key reaction types include:

-

N-Functionalization : The indole nitrogen can be readily alkylated or arylated under basic conditions to introduce diverse substituents.[10] The electron-withdrawing cyano group increases the acidity of the N-H proton, which can facilitate its deprotonation.[5]

-

Electrophilic Substitution : While deactivated, the indole ring can still undergo electrophilic substitution, primarily at the C3 position.[10][5] Reactions like the Vilsmeier-Haack or Mannich may require harsher conditions and could result in lower yields compared to electron-rich indoles.[5]

-

Modification of the Cyano Group : The nitrile functionality is a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into other functional groups, opening pathways to a wide array of derivatives.[10]

-

Palladium-Catalyzed Cross-Coupling : The indole core is suitable for powerful C-C and C-N bond-forming reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[10][5][11] These reactions typically require a halo-substituted 6-cyanoindole precursor.[11]

Role in Drug Discovery and Materials Science

6-Cyanoindole is a crucial intermediate in the synthesis of compounds with significant biological activities.[10] Its derivatives have been investigated as:

-

Dopamine D₄ Receptor Ligands : Utilized in the synthesis of piperazinylmethyl-substituted cyanoindoles that show strong and selective binding to the dopamine D₄ receptor subtype, a target for treating neuropsychiatric disorders.[10][12]

-

Anti-Cancer Agents : The indole scaffold is a privileged structure in medicinal chemistry, and 6-cyanoindole serves as a building block for potent anti-cancer agents, including those that function as tubulin polymerization inhibitors or kinase modulators.[2][13]

-

Serotonin Receptor Modulators : Indole derivatives are well-known for their interactions with serotonin receptors, and the cyano group at the 6-position can influence binding affinity and selectivity.[10]

In materials science, the electronic properties of 6-cyanoindole make it a candidate for developing organic semiconductors, dyes, and polymers for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[2][14]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, analysis, and characterization of 6-cyanoindole.

Synthesis of 6-Cyanoindole

Two common routes for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation.[15]

Method A: Leimgruber-Batcho Synthesis [6][15]

This classical method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

-

Materials : 4-methyl-3-nitrobenzonitrile, N,N-dimethylformamide (DMF), N,N-dimethylacetamide, ethanol, acetic acid, iron powder, dichloromethane, silica gel.[10][6]

-

Procedure :

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of DMF, add N,N-dimethylacetamide (15.24 g, 128.1 mmol).[6]

-

Stir the reaction mixture at 110 °C for 3 hours.[6]

-

Remove the solvent under reduced pressure.[10]

-

Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[6]

-

Heat the mixture to 60 °C and add iron powder (33 g, 594 mmol) in batches.[6]

-

Reflux the reaction mixture for 2 hours.[6]

-

After cooling, filter the reaction through a Hyflo or Celite pad.[6][15]

-

Extract the filtrate with ether.[6]

-

Combine the organic layers, concentrate in vacuo, and purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.[10][6]

-

Method B: Palladium-Catalyzed Cyanation of 6-Bromoindole [15]

This modern cross-coupling approach converts a carbon-halogen bond on a pre-formed indole ring to a carbon-cyanide bond.

-

Materials : 6-bromoindole, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), anhydrous N,N-dimethylacetamide (DMAc).[15]

-

Procedure (Representative) :

-

In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromoindole (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).[15]

-

Add anhydrous DMAc.[15]

-

Degas the mixture by bubbling argon through it for 15-20 minutes.[15]

-

Heat the mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[15]

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.[15]

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[15]

-

Determination of Physical Properties

Standard laboratory procedures are employed for characterization.[3]

-

Melting Point : A small, dry sample is finely crushed and packed into a capillary tube.[3] The tube is placed in a melting point apparatus, and the temperature is raised slowly.[3] The range from which the substance starts to melt until it becomes completely liquid is recorded.[3]

-

Solubility (Qualitative) : A small, known amount of 6-cyanoindole is added to a specific volume of a solvent at a controlled temperature.[3] The mixture is agitated, and dissolution is observed visually to classify it as soluble, sparingly soluble, or insoluble.[3]

Acquisition of Spectroscopic Data

-

NMR Spectroscopy : A solution of 6-cyanoindole (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).[8] Chemical shifts are referenced to tetramethylsilane (TMS).[8]

-

Infrared (IR) Spectroscopy : The IR spectrum of solid 6-cyanoindole is obtained using an FTIR spectrometer.[8] The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[8] A background spectrum is recorded first, and the sample spectrum is typically scanned from 4000-400 cm⁻¹.[8]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Cyanoindole | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-Cyanoindole | 15861-36-6 [chemicalbook.com]

- 7. 15861-36-6 CAS MSDS (6-Cyanoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-Cyanoindole(15861-36-6) 13C NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

6-Cyanoindole (CAS 15861-36-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on 6-cyanoindole, focusing on its synthesis, properties, and applications in medicinal chemistry, particularly in the development of novel therapeutics.

Introduction

6-Cyanoindole, also known as indole-6-carbonitrile, is a versatile heterocyclic building block with the CAS number 15861-36-6.[1] Its structure, featuring an indole scaffold with a nitrile group at the 6-position, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the cyano group modifies the electronic properties of the indole ring and provides a functional handle for various chemical transformations.[2] This guide provides a comprehensive overview of 6-cyanoindole's chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in drug discovery, particularly in the development of neurological and anti-cancer agents.[2][3]

Chemical and Physical Properties

6-Cyanoindole is a white to off-white or brown crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dimethylformamide.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂ | |

| Molecular Weight | 142.16 g/mol | |

| Melting Point | 127-132 °C | [1] |

| Appearance | White to off-white or brown crystalline solid | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide, methanol, and dichloromethane. | [1][4] |

Spectroscopic Data

Accurate spectroscopic data is crucial for the characterization and quality control of 6-cyanoindole. While specific experimental spectra are not widely published, the expected spectroscopic characteristics are summarized below.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.0 ppm, with the pyrrolic protons resonating between 6.5 and 7.5 ppm.[5]

-

¹³C NMR: Carbon signals for the aromatic and pyrrolic rings are anticipated in the 100-140 ppm region. The nitrile carbon will have a distinct chemical shift.[5]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong and sharp peak for the nitrile (C≡N) stretch, typically appearing around 2220-2240 cm⁻¹. Other notable absorptions include the N-H stretch of the indole ring.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium-Strong | N-H stretch (Pyrrole) |

| ~2220-2240 | Strong | C≡N stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at an m/z of 142, corresponding to the molecular weight of 6-cyanoindole.[5] Common fragmentation patterns would likely involve the loss of HCN.[5]

Synthesis of 6-Cyanoindole

Two primary methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of 6-bromoindole.

Leimgruber-Batcho Indole Synthesis

This classic method involves the construction of the indole ring from an o-nitrotoluene precursor.

Caption: Leimgruber-Batcho Synthesis of 6-Cyanoindole.

Experimental Protocol:

-

Enamine Formation: To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 equiv). Heat the reaction mixture to 110 °C for 3 hours. After completion, cool the reaction and remove the solvent under reduced pressure.

-

Reductive Cyclization: Dissolve the residue from the previous step in a mixture of ethanol and acetic acid. Heat the solution to 60 °C and add iron powder (5.8 equiv) in portions. After the addition is complete, heat the mixture to reflux for 2 hours. Cool the reaction, filter through Celite, and extract with ether. Combine the organic layers, concentrate in vacuo, and purify the residue by silica gel column chromatography to yield 6-cyanoindole (reported yield: 48%).[6]

Palladium-Catalyzed Cyanation of 6-Bromoindole

This modern cross-coupling approach involves the conversion of a carbon-halogen bond to a carbon-cyanide bond on a pre-formed indole scaffold.

Caption: Palladium-Catalyzed Cyanation of 6-Bromoindole.

Experimental Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).

-

Add anhydrous N,N-dimethylacetamide (DMAc) and degas the mixture.

-

Heat the reaction mixture to approximately 120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Applications in Drug Discovery

6-Cyanoindole serves as a crucial intermediate in the synthesis of various biologically active molecules.

Dopamine D₄ Receptor Ligands

Derivatives of 6-cyanoindole have been investigated as potent and selective ligands for the dopamine D₄ receptor, a target for treating neuropsychiatric disorders.[2]

Caption: Dopamine D4 Receptor Signaling Pathway.

Anti-Cancer Agents

The 6-cyanoindole scaffold is incorporated into various heterocyclic systems to generate compounds with anti-proliferative activity.[5] Key mechanisms of action for these derivatives include inhibition of tubulin polymerization, modulation of protein kinases, and PARP inhibition.[5]

Caption: General workflow for synthesis and evaluation of 6-cyanoindole-based anti-cancer agents.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity Screening

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium

-

6-Cyanoindole derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the 6-cyanoindole derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.[1]

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[1]

Materials:

-

Purified tubulin

-

General tubulin buffer

-

GTP

-

Glycerol

-

96-well plate

-

Spectrophotometer

Protocol:

-

Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol on ice.

-

Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately monitor the change in absorbance at 340 nm over time at 37 °C.

-

Plot absorbance versus time to generate polymerization curves and determine the IC₅₀ value for inhibition.[1]

Conclusion

6-Cyanoindole is a chemical intermediate with significant potential in the field of drug discovery and materials science.[7] Its versatile reactivity allows for the synthesis of a diverse range of complex molecules with interesting biological activities, particularly as dopamine D₄ receptor ligands and as scaffolds for novel anti-cancer agents.[2][3] This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and applications, supported by detailed experimental protocols to facilitate further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

6-Cyanoindole molecular structure and formula

An In-depth Technical Guide on the Molecular Structure and Formula of 6-Cyanoindole

Introduction

6-Cyanoindole, also identified as 1H-indole-6-carbonitrile, is an aromatic heterocyclic organic compound with the chemical formula C₉H₆N₂.[1] Its molecular structure, which features a benzene ring fused to a pyrrole ring with a cyano group substituent at the sixth position, establishes it as a critical intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of its molecular structure, chemical properties, and spectroscopic profile, tailored for researchers, scientists, and professionals in drug development. The compound serves as a versatile building block in medicinal chemistry for synthesizing biologically active molecules, including potential anti-cancer agents and neuroprotective drugs.[3] It is also explored in materials science for the development of organic semiconductors and dyes.[3]

Chemical and Physical Properties

6-Cyanoindole presents as a white to off-white or brown crystalline solid at room temperature.[1][3][4] It is known to be sensitive to air and light.[5] While sparingly soluble in water, it shows good solubility in organic solvents such as methanol, dichloromethane, ethanol, acetone, and dimethylformamide.[1][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂ | [1][3][5][6][7] |

| Molecular Weight | 142.16 g/mol | [3][5][6][7] |

| IUPAC Name | 1H-indole-6-carbonitrile | [1] |

| CAS Number | 15861-36-6 | [1][3][5] |

| Synonyms | 6-Indolecarbonitrile, CYANOINDOLE-6 | [1][3][5] |

| Appearance | White to off-white, yellowish, or brown crystalline solid/powder | [1][3][4][7] |

| Melting Point | 127-132 °C | [3][4][5] |

| Boiling Point | 350.0 ± 15.0 °C (Predicted) | [5][8] |

| SMILES | C1=CC(=CC2=C1C=CN2)C#N | [1] |

| InChI | InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H | [1][5] |

| InChIKey | SZSZDBFJCQKTRG-UHFFFAOYSA-N | [1][5] |

Spectroscopic Profile

The spectroscopic data are crucial for the identification and characterization of 6-cyanoindole.

| Spectroscopic Data | Description | Source(s) |

| ¹H and ¹³C NMR | While specific peak assignments are not detailed in the search results, the availability of NMR spectra is confirmed. For related indole derivatives, aromatic protons typically appear between 7-8 ppm, and pyrrolic protons are found between 6.5 and 7.5 ppm. Carbon signals are expected in the 100-140 ppm range. | [2] |

| Infrared (IR) | The IR spectrum is distinguished by a strong, sharp peak for the nitrile (C≡N) stretch, typically found in the range of 2220-2240 cm⁻¹. The N-H stretch of the indole ring is another prominent feature. | [2] |

| Mass Spectrometry (MS) | The molecular ion peak is expected at an m/z corresponding to the molecular weight of 142.16 g/mol . Fragmentation patterns would likely involve the loss of HCN. | [2] |

Structural and Property Overview

The following diagram illustrates the core structure of 6-cyanoindole and its relationship with its key identifiers and properties.

Experimental Protocols

Standard laboratory procedures are employed for the characterization of 6-cyanoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-25 mg of 6-cyanoindole is prepared in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and transferred into an NMR tube.[2] Both ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (400 MHz or higher).[2] For ¹H NMR, chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is generally used to simplify the spectrum, and chemical shifts are referenced to the solvent peak.[2]

Infrared (IR) Spectroscopy

The IR spectrum of solid 6-cyanoindole can be obtained using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[2] Two common sample preparation methods are:

-

KBr Pellet: A small amount of the compound is ground with potassium bromide and pressed into a thin, transparent disk.[2]

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal for measurement.[2] A background spectrum is recorded before analyzing the sample to ensure accuracy.[2]

Melting Point Determination

The melting point is determined using a standard melting point apparatus.[4]

-

Sample Preparation: A small, dry sample of 6-cyanoindole is finely crushed and packed into a capillary tube sealed at one end.[4]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased, and the range from when the first droplet of liquid appears to when the entire sample becomes liquid is recorded as the melting point.[4]

Solubility Assessment

-

Qualitative Assessment: A small, known quantity of 6-cyanoindole is added to a specific volume of a solvent at a controlled temperature.[4] The mixture is agitated, and the degree of dissolution is visually observed to classify it as soluble, sparingly soluble, or insoluble.[4]

-

Quantitative Assessment: To determine the precise solubility, a saturated solution is prepared.[4] The undissolved solid is removed by filtration or centrifugation, and a known volume of the saturated solution is taken.[4] The solvent is then evaporated, and the mass of the remaining solid is measured to calculate the solubility, often expressed in g/L or mol/L.[4]

Conclusion

6-Cyanoindole is a compound of significant interest in both pharmaceutical and materials science research.[3] Its well-defined molecular structure and versatile reactivity make it an invaluable precursor in the synthesis of complex molecules.[3] This guide provides essential technical data and standardized protocols to support its application in advanced research and development settings.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Cyanoindole | 15861-36-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Cyanoindole | CymitQuimica [cymitquimica.com]

- 8. 15861-36-6 CAS MSDS (6-Cyanoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

6-Cyanoindole: A Versatile Scaffold for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Cyanoindole, a derivative of the privileged indole scaffold, has emerged as a strategically significant building block in medicinal chemistry and organic synthesis. The presence of an electron-withdrawing cyano group at the 6-position not only modulates the electronic properties of the indole ring but also provides a versatile chemical handle for a variety of synthetic transformations. This unique combination of features has positioned 6-cyanoindole as a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology. This guide provides a comprehensive overview of the research applications of 6-cyanoindole, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications in Research

The utility of 6-cyanoindole in research is primarily centered on its role as a precursor for the synthesis of biologically active molecules. Its structural framework is a key component in the design of compounds targeting a range of proteins implicated in disease.

Anti-Cancer Agent Development

The indole nucleus is a common feature in numerous cytotoxic compounds, and the 6-cyanoindole moiety has been successfully incorporated into potent anti-cancer agents.[1] These derivatives often exert their effects through mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling kinases.[1]

A prominent class of anti-cancer agents derived from 6-cyanoindole are 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives.[1] These compounds have demonstrated significant anti-proliferative activity against a panel of human cancer cell lines.

| Compound | Target Cell Line | IC50 (nM) |

| Compound 27 | A549 (Lung Cancer) | 22 |

| H460 (Lung Cancer) | 0.23 | |

| HT-29 (Colon Cancer) | 650 | |

| SMMC-7721 (Hepatoma) | 770 |

Neurological Disorder Research

Derivatives of 6-cyanoindole have shown significant promise as ligands for neurological targets, particularly the dopamine D4 receptor.[2] This receptor is a key target in the development of treatments for neuropsychiatric disorders such as schizophrenia and ADHD.[2] The cyano group at the 6-position can influence the binding affinity and selectivity of these compounds.[3]

| Compound Class | Receptor Target | Binding Affinity (Ki) |

| 6-Cyanoindole Derivatives | Dopamine D4 | 3.4 - 9.0 nM |

Kinase Inhibition

The indole scaffold is a well-established framework for the design of kinase inhibitors, which are crucial in oncology and inflammatory disease research.[4] 6-Cyanoindole serves as a valuable starting material for the synthesis of indolinone derivatives that exhibit inhibitory activity against a range of kinases, including Aurora kinases.

| Compound Example | Target Kinase | IC50 Range |

| Indolinone Derivative A1 | Aurora A | >10 µM |

| Aurora B | <0.1 µM | |

| Indolinone Derivative A33 | Aurora A | Not Specified |

| Aurora B | 0.1 - 1 µM |

IC50 Ranges: A = <0.1 µM; B = 0.1 - 1 µM; C = 1 - 10 µM; Y = >10 µM

Other Research Applications

Beyond oncology and neurology, 6-cyanoindole has been investigated for other biological activities. For instance, it has been shown to inhibit the spore germination of Paenibacillus larvae, the bacterium responsible for American foulbrood in honey bees, with a reported IC50 value of 110 ± 10 μM.[3] This suggests its potential as a lead structure for the development of novel antibacterial agents.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments involving 6-cyanoindole and its derivatives.

Protocol 1: Synthesis of 6-Cyanoindole

This protocol describes a method for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.[4]

Materials:

-

4-Methyl-3-nitrobenzonitrile

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide

-

Ethanol

-

Acetic acid

-

Iron powder

-

Dichloromethane

-

Silica gel

-

Ether

-

Hyflo pad

Procedure:

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylacetamide (15.24 g, 128.1 mmol).

-

Stir the reaction mixture at 110 °C for 3 hours.

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

-

Heat the reaction mixture to 60 °C and add iron powder (33 g, 594 mmol) in batches.

-

Reflux the reaction mixture for 2 hours.

-

After the reaction is complete, filter it through a Hyflo pad.

-

Add ether to the filtrate and extract the acidic layer with ether.

-

Combine the ether layers and concentrate in vacuum.

-

Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.[5]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which provides an indication of cell viability.[1]

Materials:

-

Cancer cell lines

-

Culture medium

-

6-cyanoindole test compounds

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the 6-cyanoindole test compounds in the culture medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[1]

Protocol 3: Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.[1]

Materials:

-

Purified tubulin (e.g., 10 µM)

-

General tubulin buffer (containing GTP and glycerol)

-

6-cyanoindole test compounds

-

Vehicle control (DMSO)

-

Positive control (e.g., paclitaxel)

-

96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a tubulin solution in general tubulin buffer on ice.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include vehicle and positive controls.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the IC₅₀ value for the inhibition of tubulin polymerization from the dose-response curves.[1]

Protocol 4: Competitive Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for the dopamine D4 receptor.[3]

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor

-

Membrane preparation from these cells

-

Radioligand (e.g., [3H]spiperone)

-

Test compounds (6-cyanoindole derivatives) at various concentrations

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizing Pathways and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures.

Caption: A simplified workflow for the synthesis of 6-cyanoindole.

Caption: The inhibitory signaling pathway of the Dopamine D4 receptor.

Caption: Experimental workflow for a cytotoxicity (MTT) assay.

Conclusion

6-Cyanoindole has proven to be a highly valuable and versatile scaffold in the landscape of modern drug discovery and chemical biology. Its utility as a synthetic intermediate for a diverse range of biologically active molecules, particularly in the areas of cancer and neurological disorders, is well-established. The quantitative data and detailed experimental protocols provided in this guide aim to empower researchers to further explore the potential of 6-cyanoindole and its derivatives in the development of novel therapeutics and chemical probes. The continued investigation into the synthesis and biological evaluation of 6-cyanoindole-based compounds holds significant promise for advancing our understanding of disease and discovering new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Cyanophenylhydrazine Hydrochloride | 2863-98-1 | Benchchem [benchchem.com]

- 4. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 6-Cyanoindole from 4-Methyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 6-cyanoindole, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitrile group on the indole scaffold allows for versatile conversion into other functional groups, making it a key intermediate in the synthesis of various biologically active compounds.[1] This document focuses on the Leimgruber-Batcho indole synthesis, a robust and widely used method for constructing the indole nucleus from o-nitrotoluene derivatives.

Introduction to Synthetic Strategies

The synthesis of 6-cyanoindole can be approached through several pathways. The Leimgruber-Batcho synthesis is a classical and effective method that builds the indole ring from an appropriately substituted o-nitrotoluene, in this case, 4-methyl-3-nitrobenzonitrile.[2] This method is often favored for its efficiency and the accessibility of starting materials.[3][4] Alternative routes include the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, and the palladium-catalyzed cyanation of a pre-formed 6-bromoindole core.[5]

This guide will concentrate on the Leimgruber-Batcho approach, providing a detailed experimental protocol and relevant data.

Core Synthesis Pathway: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process for producing indoles from o-nitrotoluenes.[3] The first step involves the formation of an enamine intermediate, which is then subjected to a reductive cyclization to yield the final indole product.[1][2]

The overall transformation for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile is depicted below.

Caption: Synthetic pathway for 6-cyanoindole via Leimgruber-Batcho synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.

Step 1: Enamine Formation

This step involves the condensation of 4-methyl-3-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.[1][2]

-

Materials:

-

4-methyl-3-nitrobenzonitrile

-

N,N-dimethylformamide (DMF)

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

-

Procedure:

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).[1]

-

Heat the reaction mixture to 110 °C and stir for 3 hours. The mixture will typically turn a dark red color.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate as a residue. This residue is typically used in the next step without further purification.[1][6]

-

Step 2: Reductive Cyclization

The crude enamine intermediate is dissolved and then treated with a reducing agent to facilitate the cyclization into the indole ring. Iron in acetic acid is a common and effective reducing system for this transformation.[2]

-

Materials:

-

Crude enamine intermediate from Step 1

-

Ethanol

-

Acetic acid

-

Iron powder

-

Ethyl acetate

-

Celite or Hyflo

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[1][6]

-

Heat the solution to 60 °C.[1]

-

Add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.[1][6]

-

After the addition is complete, heat the mixture to reflux for 2 hours.[1][6]

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite or Hyflo. Wash the pad with additional ethyl acetate.[1]

-

Combine the filtrate and wash the organic layer with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.[1]

-

The resulting crude product can be purified by silica gel column chromatography using dichloromethane as the eluent to yield pure 6-cyanoindole.[6]

-

Quantitative Data Summary

The selection of a synthetic route often involves a trade-off between yield, reaction time, cost, and safety. The Leimgruber-Batcho synthesis offers a reliable method for producing 6-cyanoindole.

| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization | Overall |

| Starting Material | 4-methyl-3-nitrobenzonitrile | Enamine Intermediate | 4-methyl-3-nitrobenzonitrile |

| Key Reagents | DMF-DMA, DMF | Fe, Acetic Acid, Ethanol | - |

| Reaction Time | 3 hours | 2 hours (reflux) | ~5-6 hours |

| Temperature | 110 °C | Reflux | - |

| Overall Yield | - | - | ~48% |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of 6-cyanoindole.

Conclusion

The Leimgruber-Batcho indole synthesis is a powerful and adaptable method for the preparation of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile. Its primary advantages include the avoidance of expensive and toxic heavy metal catalysts and the use of readily available starting materials.[1] While the overall yield is moderate, the procedure is robust and can be scaled for various research and development needs. For professionals in drug discovery and materials science, this synthetic route offers a reliable foundation for accessing the valuable 6-cyanoindole scaffold for further chemical exploration.

References

An In-depth Technical Guide to the Solubility of 6-Cyanoindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties of 6-Cyanoindole

6-Cyanoindole (C₉H₆N₂) is a white to off-white or brown crystalline solid at room temperature. It is a key intermediate in the synthesis of various pharmaceutical compounds, including serotonin receptor ligands and kinase inhibitors.[1]

Solubility Profile

Qualitative solubility assessments indicate that 6-cyanoindole is sparingly soluble in water but shows good solubility in several common organic solvents.[1][2] This is attributed to the presence of the polar cyano group and the aromatic indole ring.

Quantitative Solubility Data

Specific quantitative solubility data for 6-cyanoindole in various organic solvents is not extensively documented. The following table summarizes the available qualitative and limited quantitative information. Researchers are strongly encouraged to determine the solubility in their specific solvent systems experimentally.

| Solvent | Chemical Formula | Type | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (A related isomer, 5-cyanoindole, has a reported solubility of 100 mg/mL) | [3] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][2] |

| Methanol | CH₄O | Polar Protic | Soluble | [1][2] |

| Ethanol | C₂H₆O | Polar Protic | Soluble | [1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [1][2] |

| Water | H₂O | Polar Protic | Sparingly Soluble | [1][2] |

Experimental Protocols

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for 6-cyanoindole.

Objective: To determine the equilibrium solubility of 6-cyanoindole in a specific organic solvent at a controlled temperature.

Materials:

-

6-Cyanoindole (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-cyanoindole to a series of vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

To each vial, add a known volume of the specific solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring solid particles, it is recommended to centrifuge the vials or filter the supernatant through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

Quantification:

-

Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 6-cyanoindole. A standard calibration curve must be prepared using known concentrations of 6-cyanoindole to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of 6-cyanoindole in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing Workflows and Pathways

Synthesis of a 6-Cyanoindole Derivative

6-Cyanoindole is a versatile precursor in organic synthesis. The following diagram illustrates a typical workflow for the synthesis of a 6-cyano-2-phenyl-1H-indole via a Suzuki-Miyaura coupling reaction.

Role in Drug Development: Dopamine D4 Receptor Signaling

Derivatives of 6-cyanoindole have been identified as potent and selective partial agonists for the dopamine D4 receptor, a promising target for treating neuropsychiatric disorders.[4] The diagram below outlines a simplified signaling pathway for D2-like dopamine receptors, which includes the D4 subtype.

References

An In-depth Technical Guide to 1H-indole-6-carbonitrile: IUPAC Nomenclature, Synonyms, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indole-6-carbonitrile, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its nomenclature, physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals engaged in drug discovery and development.

Chemical Identity and Nomenclature

IUPAC Name: 1H-indole-6-carbonitrile[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for 1H-indole-6-carbonitrile. The most common of these include:

Physicochemical Properties

A summary of the key physicochemical properties of 1H-indole-6-carbonitrile is presented in Table 1. This data is crucial for its application in experimental settings, including solubility and reaction condition considerations.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Appearance | Off-White Crystalline Solid | |

| Melting Point | 130-132 °C | |

| Boiling Point | 350.0 ± 15.0 °C (Predicted) | |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |

| InChI | InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H | [1] |

| SMILES | C1=CC(=CC2=C1C=CN2)C#N | [1] |

Experimental Protocols: Synthesis of 1H-indole-6-carbonitrile

The synthesis of 1H-indole-6-carbonitrile can be achieved through several established synthetic routes. A common and effective method involves the cyanation of a 6-haloindole precursor, such as 6-bromoindole, via a palladium-catalyzed reaction. Another classical approach is the Sandmeyer reaction, starting from 6-aminoindole.

Palladium-Catalyzed Cyanation of 6-Bromoindole

This method offers good yields and functional group tolerance.

Materials:

-

6-Bromoindole

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc powder (Zn)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (0.08 eq), and zinc powder (0.1 eq).

-

Add anhydrous dimethylformamide to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1H-indole-6-carbonitrile.

Sandmeyer Reaction from 6-Aminoindole

This classical method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile.[2][3][4]

Materials:

-

6-Aminoindole

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane

Procedure:

-

Diazotization: Dissolve 6-aminoindole (1.0 eq) in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., 50-60 °C) for 1 hour to ensure completion.

-

Cool the mixture and neutralize with sodium carbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 1H-indole-6-carbonitrile.

Biological Significance and Signaling Pathways

Indole derivatives are a prominent class of scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9] While the specific biological roles of 1H-indole-6-carbonitrile are still under active investigation, derivatives of indole-carbonitriles have shown promise as enzyme inhibitors.

A notable example is the inhibition of monoamine oxidases (MAOs) by indole-dicarbonitrile derivatives.[10] MAOs are enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAOs can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[10] The logical workflow for the screening and identification of such inhibitors is depicted below.

The potential of 1H-indole-6-carbonitrile and its derivatives as modulators of key biological pathways underscores their importance as a scaffold for the development of novel therapeutics. Further research into their specific molecular targets and mechanisms of action is warranted.

References

- 1. 1H-indole-6-carbonitrile | C9H6N2 | CID 85146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole Core: A Journey from Ancient Dyes to Modern Therapeutics

An In-depth Technical Guide on the Discovery and History of Indole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, has captivated chemists and biologists for over a century and a half. Its journey from the heart of a vibrant blue dye to the core of essential biomolecules and life-saving pharmaceuticals is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive overview of the discovery and history of indole and its derivatives, with a focus on the key scientific milestones, synthetic methodologies, and the elucidation of their profound roles in biology and medicine.

The Dawn of Indole Chemistry: From Indigo to a Heterocyclic Core

The story of indole begins with indigo, a natural blue dye with a rich history spanning millennia. The chemical investigation of indigo in the 19th century laid the foundation for the discovery of its underlying heterocyclic structure.

In 1866, the eminent German chemist Adolf von Baeyer embarked on a series of experiments to unravel the chemical nature of indigo.[1] Through a process of reduction using zinc dust, he successfully converted oxindole, a derivative of indigo, into a new compound he named "indole," a portmanteau of "indigo" and "oleum" (oil).[2][3] This seminal discovery marked the first isolation of the indole heterocycle.[4] A few years later, in 1869, Baeyer and Adolph Emmerling reported the first synthesis of indole from ortho-nitrocinnamic acid, a reaction now known as the Baeyer-Emmerling indole synthesis.[5][6]

The structural elucidation of indigo itself was a significant undertaking. Through a combination of elemental analysis, degradation studies, and chemical transformations, the structure of indigo as a dimer of indoxyl was eventually established.[6][7] This early work on indigo not only unveiled the indole core but also spurred the development of synthetic organic chemistry.

Key Indole Syntheses: Building the Core

The ability to construct the indole ring system with various substituents has been a cornerstone of organic synthesis, enabling the preparation of a vast array of natural products and synthetic compounds. Several named reactions have become indispensable tools for chemists in this endeavor.

The Fischer Indole Synthesis

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis is arguably the most widely used method for preparing indoles.[1][8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[10] The versatility of this reaction lies in the wide range of commercially available starting materials, allowing for the synthesis of diverse substituted indoles.[8] Today, this method is still employed in the industrial synthesis of various pharmaceuticals, including the triptan class of anti-migraine drugs.[10]

The Baeyer-Emmerling Indole Synthesis

As mentioned earlier, the Baeyer-Emmerling synthesis was the first reported method for preparing indole.[5][6] This reaction involves the reductive cyclization of an ortho-nitrocinnamic acid using iron powder in a strongly basic solution.[6] The mechanism proceeds through the reduction of the nitro group to a nitroso group, followed by condensation with the alkene and subsequent decarboxylation to yield the indole ring.[6]

The Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluene and diethyl oxalate.[11][12] The reaction begins with the condensation of the two starting materials to form an ethyl o-nitrophenylpyruvate intermediate.[12] This intermediate then undergoes reductive cyclization with zinc in acetic acid to produce indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole.[12]

Nature's Indoles: Essential Biomolecules

The indole motif is not merely a synthetic curiosity; it is a fundamental building block in a plethora of biologically active molecules that are essential for life.

Tryptophan: The Indolic Amino Acid

In 1901, Sir Frederick Gowland Hopkins and Sydney W. Cole isolated a new amino acid from the milk protein casein, which they named tryptophan.[13][14][15] This discovery was a landmark in biochemistry, as tryptophan was the first essential amino acid to be identified, highlighting the importance of dietary protein quality.[13] The structure of tryptophan, featuring an indole side chain, was elucidated in the following years.[13] Tryptophan serves as a crucial precursor for the biosynthesis of several other important indole derivatives, including serotonin and melatonin.[14][15]

Auxin (Indole-3-Acetic Acid): The Plant Growth Hormone

The discovery of auxins, the first class of plant hormones to be identified, also has its roots in indole chemistry. In the early 20th century, scientists observed that a substance produced in the tips of oat coleoptiles was responsible for their bending towards light. This substance was later isolated and identified as indole-3-acetic acid (IAA).[16][17][18] IAA plays a pivotal role in regulating numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[19]

Serotonin (5-Hydroxytryptamine): The "Happiness" Neurotransmitter

The history of serotonin is intertwined with studies on blood pressure regulation. In the 1930s and 1940s, researchers at the Cleveland Clinic isolated a vasoconstrictor substance from clotted blood, which they named serotonin.[11][20][21][22] Simultaneously, Vittorio Erspamer identified a substance from the enterochromaffin cells of the gut that caused smooth muscle contraction, which he called "enteramine."[20][21][22] It was later confirmed that serotonin and enteramine were the same molecule: 5-hydroxytryptamine, an indole derivative.[21] Serotonin is now recognized as a key neurotransmitter in the central nervous system, playing a crucial role in the regulation of mood, appetite, sleep, and many other physiological processes.[20][22]

Melatonin (N-acetyl-5-methoxytryptamine): The Hormone of Darkness

In 1958, Aaron B. Lerner and his colleagues at Yale University isolated a substance from bovine pineal glands that could lighten the skin of frogs.[23][24] They named this compound melatonin, and it was subsequently identified as N-acetyl-5-methoxytryptamine, another derivative of tryptophan.[24] Melatonin is now known as the "hormone of darkness," as its secretion by the pineal gland is regulated by the light-dark cycle.[23] It plays a central role in regulating circadian rhythms and sleep-wake cycles.[23]

Synthetic Indoles in Medicine: From the Bench to the Bedside

The rich biological activity of natural indole derivatives has inspired the development of a multitude of synthetic indole-containing drugs.

Sumatriptan: A Breakthrough in Migraine Treatment

The development of sumatriptan in the 1980s by Glaxo (now GlaxoSmithKline) revolutionized the treatment of migraine headaches.[25] Sumatriptan is a selective serotonin receptor agonist that targets the 5-HT1B and 5-HT1D receptor subtypes.[25] By causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides, sumatriptan effectively alleviates the debilitating symptoms of migraine. The synthesis of sumatriptan often utilizes the Fischer indole synthesis as a key step.[1]

Quantitative Data on Key Indole Derivatives

To facilitate comparison and further research, the following tables summarize key physicochemical and biological data for several important indole derivatives.

Table 1: Physicochemical Properties of Selected Indole Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Indole | C₈H₇N | 117.15 | 52-54 | 253-254 | 16.2 |

| Skatole (3-Methylindole) | C₉H₉N | 131.17 | 93-95 | 265-266 | ~16.6 |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 289 (decomposes) | Not applicable | 2.38 (carboxyl), 9.39 (amino) |

| Serotonin | C₁₀H₁₂N₂O | 176.22 | 167-168 | Not available | 10.15 (amino) |

| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 116-118 | Not available | Not available |

| Indole-3-Acetic Acid | C₁₀H₉NO₂ | 175.18 | 166-169 | Not available | 4.75 |

| Sumatriptan | C₁₄H₂₁N₃O₂S | 295.40 | 166-168 | Not available | Not available |

Table 2: Biological Activity of Selected Indole Derivatives

| Compound | Target(s) | Activity (Ki or IC50) | Biological Role |

| Serotonin | 5-HT Receptors | Varies by subtype (e.g., high nM affinity for many) | Neurotransmitter |

| Melatonin | MT1, MT2 Receptors | High pM to low nM affinity | Hormone (Circadian Rhythm) |

| Sumatriptan | 5-HT1B, 5-HT1D Receptors | High nM affinity | Anti-migraine drug |

| Indole-3-Acetic Acid | TIR1/AFB Receptors | Binds to co-receptor complex | Plant Hormone |

Experimental Protocols for Key Indole Syntheses

The following sections provide generalized methodologies for the synthesis of the indole core using the Fischer, Baeyer-Emmerling, and Reissert methods. These are intended as illustrative examples and may require optimization for specific substrates.

Fischer Indole Synthesis (General Procedure)

-

Formation of the Phenylhydrazone: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).

-

Acid Catalysis and Cyclization: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂, BF₃·OEt₂).

-

Heating: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Baeyer-Emmerling Indole Synthesis (General Procedure)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, suspend iron powder (excess) in a strongly basic solution (e.g., aqueous sodium hydroxide or potassium hydroxide).

-

Addition of Substrate: Heat the suspension to reflux and add a solution of the ortho-nitrocinnamic acid (1.0 eq) in a suitable solvent (e.g., water, ethanol) dropwise via the addition funnel.

-

Reaction: Continue to heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction mixture to room temperature and filter to remove the excess iron. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the indole product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Reissert Indole Synthesis (General Procedure)

-

Condensation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ortho-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in a dry, aprotic solvent (e.g., diethyl ether, THF). Cool the solution in an ice bath.

-

Base Addition: Add a strong base (e.g., sodium ethoxide, potassium tert-butoxide) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours.

-

Reductive Cyclization: Quench the reaction with a proton source (e.g., acetic acid). Add a reducing agent (e.g., zinc dust) and heat the mixture to reflux.

-

Decarboxylation (Optional): After the reductive cyclization is complete, the resulting indole-2-carboxylic acid can be isolated. To obtain the parent indole, heat the carboxylic acid above its melting point to induce decarboxylation.

-

Workup and Purification: After cooling, extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Signaling Pathways of Key Indole Derivatives

The biological effects of many indole derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the core signaling cascades for serotonin, melatonin, and auxin.

Caption: Generalized Serotonin Signaling Pathway.

Caption: Simplified Melatonin Signaling Pathway.

Caption: The SCF-TIR1/AFB Pathway in Auxin Signaling.

Conclusion

The journey of indole and its derivatives from the realm of natural dyes to the forefront of modern science and medicine is a compelling narrative of scientific discovery. The elucidation of the indole structure and the development of elegant synthetic methods have provided the tools to explore the multifaceted roles of these compounds in biology. From the fundamental processes of life, such as protein synthesis and plant growth, to the intricate workings of the nervous system, indole derivatives have proven to be indispensable. The ongoing research into the synthesis and biological activity of novel indole-containing molecules promises to further expand our understanding of their therapeutic potential and solidify the legacy of this remarkable heterocyclic core.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. testbook.com [testbook.com]

- 9. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Identification of an SCF ubiquitin–ligase complex required for auxin response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 17. Improved Process For The Preparation Of Sumatriptan [quickcompany.in]

- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 19. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation. | BioGRID [thebiogrid.org]

- 20. researchgate.net [researchgate.net]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Melatonin - Wikipedia [en.wikipedia.org]

- 23. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]

- 24. Reissert Indole Synthesis [drugfuture.com]

- 25. CN101092387A - Method for preparing Sumatriptan Succinate - Google Patents [patents.google.com]

Spectroscopic Profile of 6-Cyanoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-cyanoindole (CAS No. 15861-36-6), a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

6-Cyanoindole, also known as indole-6-carbonitrile, is an aromatic heterocyclic organic compound.[1] Its structure, which consists of a fused benzene and pyrrole ring with a nitrile substituent, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Accurate and readily available spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings.[1]

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 6-cyanoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 6-cyanoindole were not found in the provided search results, the expected chemical shift ranges can be predicted based on the analysis of related indole derivatives.[1] The availability of ¹H and ¹³C NMR spectra is confirmed by various chemical suppliers.[1]

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3 (broad singlet) | br s | N-H |

| ~7.9 (singlet) | s | H-7 |

| ~7.6 (doublet) | d | H-4 |

| ~7.4 (doublet of doublets) | dd | H-5 |

| ~7.3 (multiplet) | m | H-2 |

| ~6.5 (multiplet) | m | H-3 |

| Note: Predicted values are based on general chemical shift ranges for indole derivatives. The aromatic protons are expected in the 7-8 ppm range, and the pyrrolic protons between 6.5 and 7.5 ppm.[1] The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~137 | C-7a |

| ~135 | C-3a |

| ~128 | C-2 |

| ~125 | C-4 |

| ~122 | C-5 |

| ~120 | C-N |

| ~119 | C-7 |

| ~103 | C-3 |

| ~102 | C-6 |

| Note: Predicted values are based on general chemical shift ranges for indole derivatives, which typically appear in the 100-140 ppm region.[1] The nitrile carbon is expected to have a distinct chemical shift. |

Infrared (IR) Spectroscopy

The IR spectrum of 6-cyanoindole is characterized by several key absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium-Strong | N-H stretch (Pyrrole)[1] |

| ~3100-3000 | Medium | Aromatic C-H stretch[1][2] |

| ~2220-2240 | Strong | C≡N stretch (Nitrile)[1] |